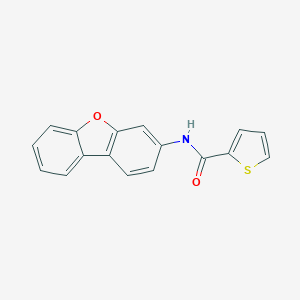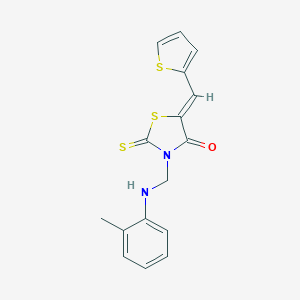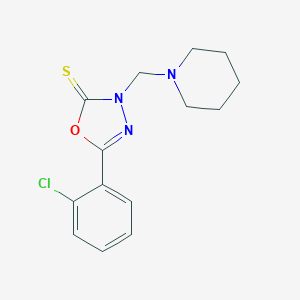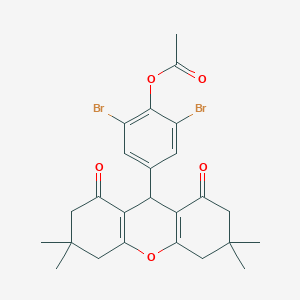![molecular formula C9H5N7 B391886 8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene CAS No. 73718-35-1](/img/structure/B391886.png)
8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole is a heterocyclic compound that features a unique fusion of tetrazole, triazine, and indole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: Starting with a suitable aniline derivative, the indole ring can be constructed via Fischer indole synthesis.
Construction of the Triazine Ring: The indole derivative is then subjected to cyclization with cyanogen bromide to form the triazine ring.
Tetrazole Formation:
Industrial Production Methods
Industrial production of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it into a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole or triazine rings.
Wissenschaftliche Forschungsanwendungen
5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Vergleich Mit ähnlichen Verbindungen
5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole can be compared with other heterocyclic compounds such as:
Tetrazolo[1,5-a]pyrimidine: Similar in having a tetrazole ring fused with another heterocycle but differs in biological activity and chemical reactivity.
Triazino[5,6-b]indole: Lacks the tetrazole ring, which may result in different chemical properties and applications.
Indolo[2,3-b]quinoline:
The uniqueness of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 5H-tetrazolo[1’,5’:2,3][1,2,4]triazino[5,6-b]indole, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
73718-35-1 |
|---|---|
Molekularformel |
C9H5N7 |
Molekulargewicht |
211.18g/mol |
IUPAC-Name |
8,10,12,13,14,15,16-heptazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C9H5N7/c1-2-4-6-5(3-1)7-8(10-6)11-9-12-14-15-16(9)13-7/h1-4H,(H,10,11,12,15) |
InChI-Schlüssel |
TUGGCCLOIIFIRO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=NN4C(=NC3=N2)N=NN4 |
SMILES |
C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN4C(=NC3=N2)N=NN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B391803.png)


![5-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-2-FURALDEHYDE 2-(4-NITROPHENYL)HYDRAZONE](/img/structure/B391806.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(3-nitrophenyl)-](/img/structure/B391808.png)


![3-{3-nitrophenyl}-4-[4-(methylanilino)benzylidene]-5(4H)-isoxazolone](/img/structure/B391816.png)



![2-[(2-Hydroxy-3-morpholin-4-ylpropyl)sulfanyl]-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391825.png)
![2-{[3-(Butylsulfanyl)-2-hydroxypropyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391826.png)
![2-(3,4-dimethoxyphenyl)-1-(4-ethylbenzoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391827.png)
